Product packaging for Verapamil-D7 Hydrochloride(Cat. No.:CAS No. 1188265-55-5)

Verapamil-D7 Hydrochloride

Cat. No.: B1146646
CAS No.: 1188265-55-5
M. Wt: 498.11
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Description

Theoretical Underpinnings of Isotopic Labeling in Chemical Biology and Pharmaceutical Science

Isotopic labeling is a technique that leverages the unique physical properties of isotopes—variants of a chemical element that share the same number of protons but differ in the number of neutrons. clearsynth.commusechem.com This difference in neutron count results in a variance in atomic mass but does not alter the fundamental chemical properties of the element. musechem.com In pharmaceutical research, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) are commonly incorporated into drug molecules. symeres.com

The core principle behind isotopic labeling lies in its ability to act as a tracer. musechem.com By introducing a labeled compound into a biological system, researchers can track its absorption, distribution, metabolism, and excretion (ADME) with high precision. clearsynth.commusechem.com Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can differentiate between the labeled and unlabeled compounds based on their mass or nuclear spin properties, respectively. nih.govwikipedia.org This allows for the detailed study of metabolic pathways, reaction kinetics, and the quantification of drug and metabolite concentrations in various biological matrices. symeres.comnih.gov

Strategic Utility of Deuterium-Labeled Analogs in Research Methodologies

Among the stable isotopes, deuterium (D or ²H), a heavy isotope of hydrogen, holds particular strategic importance in research. tocris.com The substitution of hydrogen with deuterium, known as deuteration, is the smallest structural modification possible within a molecule. tocris.com This ensures that the deuterated analog maintains nearly identical chemical and pharmacological properties to its non-labeled counterpart. tocris.com

A key advantage of deuterium labeling is the "kinetic isotope effect" (KIE). symeres.com The carbon-deuterium (C-D) bond is significantly stronger (approximately 6 to 9 times) than the carbon-hydrogen (C-H) bond. tocris.com Since the breaking of C-H bonds is a frequent step in drug metabolism, replacing hydrogen with deuterium at a metabolic site can slow down the rate of metabolism. tocris.comsymeres.com This phenomenon is exploited to study metabolic pathways and can even be used to improve the pharmacokinetic profiles of certain drugs by extending their half-life. symeres.com

Furthermore, deuterium-labeled compounds are invaluable as internal standards in quantitative bioanalysis. tocris.comacanthusresearch.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a known quantity of the deuterated analog is added to a biological sample. acanthusresearch.com Because the labeled and unlabeled compounds have very similar chemical behaviors, they co-elute and experience similar effects from the sample matrix. acanthusresearch.com The distinct mass difference, however, allows the mass spectrometer to differentiate between the analyte and the internal standard, leading to highly accurate and reproducible quantification. acanthusresearch.com

Verapamil-D7 Hydrochloride: A Model Compound for Advanced Pharmaceutical Investigations

This compound is a prime example of a deuterated analog used in advanced pharmaceutical investigations. nih.gov It is the hydrochloride salt of Verapamil (B1683045), a well-known calcium channel blocker, in which seven hydrogen atoms have been replaced by deuterium atoms. nih.govpharmaffiliates.com This specific labeling makes it an ideal internal standard for the quantitative analysis of Verapamil and its metabolites in biological samples. medchemexpress.commedchemexpress.comresearchgate.net

The use of this compound as an internal standard is crucial for pharmacokinetic studies of Verapamil. acanthusresearch.com By enabling precise measurement of the drug's concentration over time, researchers can gain a deeper understanding of its absorption, distribution, metabolism, and excretion characteristics. This information is vital throughout the drug development process. nih.gov

Below is a table detailing some of the key physicochemical properties of this compound:

PropertyValue
Molecular Formula C₂₇H₃₉ClN₂O₄
Molecular Weight 498.1 g/mol
Monoisotopic Mass 497.3037726 Da
IUPAC Name 2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride
Data sourced from PubChem CID 45359132. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C₂₇H₃₂D₇ClN₂O₄ B1146646 Verapamil-D7 Hydrochloride CAS No. 1188265-55-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-5-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)pentanenitrile;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N2O4.ClH/c1-20(2)27(19-28,22-10-12-24(31-5)26(18-22)33-7)14-8-15-29(3)16-13-21-9-11-23(30-4)25(17-21)32-6;/h9-12,17-18,20H,8,13-16H2,1-7H3;1H/i1D3,2D3,20D;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQPXTMNIUCOSY-OMVHPOPLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C(CCCN(C)CCC1=CC(=C(C=C1)OC)OC)(C#N)C2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H39ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Isotopic Purity of Verapamil D7 Hydrochloride

De Novo Synthesis Approaches for Deuterium (B1214612) Incorporation

The most common and precise method for producing Verapamil-D7, where the deuterium atoms are specifically located on the isopropyl group, is through de novo synthesis. This "bottom-up" approach involves constructing the molecule from deuterated precursors, ensuring the labels are incorporated at specific, predetermined positions.

The synthesis of Verapamil-D7 specifically targets the isopropyl group for deuteration, resulting in a heptadeuterated moiety (-C(CD₃)₂D). The common name, Verapamil-(isopropyl-d7), highlights this specific labeling. vivanls.com The synthesis is designed to build the core structure of verapamil (B1683045) around a previously deuterated isopropyl synthon.

The synthesis of the core verapamil structure can be conceptually divided into two main fragments. The "left part" of the molecule consists of the 3,4-dimethoxyphenylacetonitrile (B126087) core bearing the isopropyl group. researchgate.net The synthesis of the D7 version of this fragment is paramount.

A plausible synthetic route involves the following key steps:

Preparation of the Deuterated Precursor : A deuterated isopropyl halide, such as 2-bromopropane-d7, is prepared from commercially available deuterated starting materials like acetone-d6.

Alkylation : The anion of 3,4-dimethoxyphenylacetonitrile is generated using a strong base, such as sodium hydride (NaH) or butyllithium (B86547) (BuLi). researchgate.net This anion then reacts with the deuterated isopropyl halide (2-bromopropane-d7) to form 2-(3,4-dimethoxyphenyl)-3-methyl-d7-butanenitrile.

Coupling : The resulting deuterated intermediate is then coupled with the second fragment of the molecule, a substituted phenethylamine (B48288) derivative, to complete the carbon skeleton of Verapamil-D7. google.com

Salt Formation : The final free base is converted to the hydrochloride salt by treatment with hydrochloric acid, often in a solvent like isopropanol, to yield Verapamil-D7 Hydrochloride. google.com

Optimization of reaction conditions, such as temperature, choice of base, and solvent, is critical to maximize the yield and prevent isotopic scrambling or loss of the deuterium label.

Post-Synthetic Deuterium Exchange and Purification Techniques

While de novo synthesis is preferred for specific labeling like the isopropyl-d7 moiety, post-synthetic hydrogen-deuterium exchange (HDE) represents an alternative strategy for introducing deuterium into organic molecules. This method involves exposing the fully synthesized, non-labeled compound to a source of deuterium under conditions that facilitate the exchange of hydrogen atoms.

For verapamil, post-synthetic exchange has been described using strong deuterated acids. One patented method involves stirring verapamil hydrochloride in a solution of deuterated sulfuric acid (D₂SO₄) in deuterated water (D₂O) and deuterated methanol (B129727) at elevated temperatures (e.g., 90°C for over 100 hours). google.com However, this method typically promotes exchange at activated positions, such as aromatic rings, rather than the chemically robust C-H bonds of an isopropyl group. Therefore, this approach is not suitable for producing the specific Verapamil-D7 (isopropyl-d7) isotopologue and is more applicable for creating aromatically deuterated versions.

Regardless of the synthetic method, purification is a critical final step. Common techniques for purifying this compound include:

Crystallization : The hydrochloride salt is often purified by recrystallization from a suitable solvent system to remove unreacted precursors and side products. google.com

Chromatography : High-performance liquid chromatography (HPLC), particularly preparative HPLC, is used to isolate the desired compound with high chemical purity. nih.gov Thin-layer chromatography (TLC) can also be used for analytical separation and monitoring. nih.gov

Analytical Characterization of Isotopic Enrichment and Positional Purity

To confirm the success of the synthesis, the final product must be rigorously analyzed to verify the location of the deuterium atoms (positional purity) and the percentage of molecules that contain the desired number of deuterium atoms (isotopic enrichment).

NMR spectroscopy is a powerful tool for determining the precise location of deuterium labels. A comparison between the ¹H NMR and ²H NMR spectra of the deuterated compound and its non-labeled analog provides definitive structural information.

¹H NMR Spectroscopy : In the ¹H NMR spectrum of unlabeled verapamil, the isopropyl group displays characteristic signals: a doublet for the six methyl protons and a septet for the single methine proton. drugbank.comresearchgate.net In the spectrum of Verapamil-D7, these signals would be absent or have dramatically reduced intensity, confirming the successful substitution of hydrogen with deuterium at this position.

²H NMR (Deuterium NMR) Spectroscopy : This technique directly observes the deuterium nuclei. wikipedia.org A ²H NMR spectrum of Verapamil-D7 would show signals in the chemical shift region corresponding to the isopropyl group, providing direct evidence of deuterium incorporation at the intended site. nih.gov The lack of significant signals at other positions confirms the high positional purity of the label.

Table 1: Comparison of Expected ¹H NMR Signals for the Isopropyl Group

Compound Isopropyl CH Signal Isopropyl CH₃ Signal
Verapamil HCl Present (septet) Present (doublet)

High-resolution mass spectrometry (HRMS) is essential for determining the molecular weight of the labeled compound and quantifying its isotopic enrichment. rsc.org HRMS can differentiate between ions with very small mass differences, allowing for the clear separation of signals from the deuterated compound and any residual non-labeled or partially labeled species. nih.gov

The molecular weight of unlabeled verapamil is 454.60 g/mol . nist.gov Verapamil-D7, with seven hydrogens (atomic mass ~1.008) replaced by seven deuteriums (atomic mass ~2.014), has a molecular weight of approximately 461.64 g/mol . The corresponding protonated molecular ion [M+H]⁺ would be observed at m/z 455.3 for verapamil and m/z 462.3 for Verapamil-D7. core.ac.ukresearchgate.netresearchgate.net

HRMS analysis provides data on the distribution of isotopologues (e.g., D0, D1...D7). By measuring the relative intensities of these ion peaks, the isotopic enrichment can be calculated. For instance, a high-purity sample of Verapamil-D7 would show a dominant peak corresponding to the D7 species, with very low abundances for D6, D5, and unlabeled (D0) species. researchgate.net Commercial suppliers often state isotopic purity of 98-99 atom % D. esschemco.com

Table 2: Theoretical Mass Data for Verapamil and Verapamil-D7

Species Chemical Formula Monoisotopic Mass (Da) [M+H]⁺ m/z (Monoisotopic)
Verapamil C₂₇H₃₈N₂O₄ 454.2832 455.2904

Derivatization and Synthesis of Deuterated Metabolites and Impurities

The preparation of deuterated metabolites and impurities of Verapamil-D7 is essential for understanding its metabolic fate and for use as analytical standards. These syntheses typically begin with the already deuterated Verapamil-D7 scaffold, which is then chemically modified to yield the desired products.

Norverapamil (B1221204) is the primary N-demethylated metabolite of verapamil. wikipedia.org The synthesis of its deuterated analog, Norverapamil-D7, is achieved through the chemical modification of Verapamil-D7. medchemexpress.commedchemexpress.com

A common synthetic approach involves the N-demethylation of the tertiary amine in Verapamil-D7 to the secondary amine of Norverapamil-D7. This transformation can be accomplished using various reagents, with von Braun-type reactions being a classic example. A frequently employed method utilizes 1-chloroethyl chloroformate, which reacts with the tertiary amine to form a carbamate (B1207046) intermediate. This intermediate is subsequently cleaved, typically through methanolysis, to yield the secondary amine, Norverapamil-D7.

The synthesis can be summarized in the following key steps:

Synthesis of Verapamil-D7: The parent compound is typically synthesized by alkylating 3,4-dimethoxyphenylacetonitrile with a deuterated isopropyl source, such as 2-bromopropane-d7. This intermediate is then further alkylated with N-methyl-N-(3-chloropropyl)-2-(3,4-dimethoxyphenyl)ethylamine to form the racemic Verapamil-D7 base.

N-Demethylation: Racemic Verapamil-D7 is treated with a demethylating agent. For example, reaction with 1-chloroethyl chloroformate in an aprotic solvent like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) yields a carbamate intermediate.

Hydrolysis: The resulting intermediate is treated with a protic solvent, such as methanol, which cleaves the carbamate group and removes the N-methyl group, yielding the free base of Norverapamil-D7. synzeal.com

Salt Formation: The purified Norverapamil-D7 base is then dissolved in a suitable solvent, such as diethyl ether or isopropanol, and treated with hydrochloric acid to precipitate Northis compound.

The final product is purified by recrystallization to achieve high chemical and isotopic purity. The chemical identity and purity are confirmed using analytical techniques like HPLC, Mass Spectrometry, and NMR spectroscopy.

Table 1: Key Compounds in the Synthesis of Northis compound

Compound NameChemical FormulaRole in Synthesis
Verapamil-D7C₂₇H₃₁D₇N₂O₄Starting Material
1-Chloroethyl chloroformateC₃H₄Cl₂O₂N-Demethylating Agent
Norverapamil-D7C₂₆H₂₉D₇N₂O₄Intermediate (Free Base)
Hydrochloric AcidHClSalt Forming Agent
Northis compoundC₂₆H₃₀D₇ClN₂O₄Final Product

Verapamil possesses a chiral center, and its enantiomers exhibit different pharmacological activities. Consequently, the preparation of the individual stereoisomers of Verapamil-D7 is of significant interest. The two primary strategies for obtaining enantiomerically pure (R)-Verapamil-D7 and (S)-Verapamil-D7 are direct stereoselective synthesis and chiral resolution of the racemate.

Stereoselective Synthesis

A stereoselective synthesis aims to create a specific enantiomer from the outset. This can be achieved by using chiral starting materials, chiral catalysts, or chiral auxiliaries at a key step in the synthetic pathway. While feasible, this approach often requires more complex and costly starting materials and reagents compared to racemic synthesis.

Chiral Resolution of Racemic Verapamil-D7

A more common and often more practical approach is the separation of the enantiomers from the racemic Verapamil-D7 mixture. wikipedia.org This process, known as chiral resolution, leverages the different interactions of the enantiomers with a chiral environment. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most prevalent technique for this purpose. nih.gov

The process involves:

Synthesis of Racemic Verapamil-D7: The racemic mixture is first synthesized as described in the previous section.

Chiral HPLC Separation: The racemate is injected into an HPLC system equipped with a chiral column. The stationary phase of these columns is modified with a chiral selector that interacts diastereomerically with the enantiomers, causing them to travel through the column at different rates and elute separately.

Fraction Collection: The separated (R)- and (S)-enantiomers are collected as they elute from the column.

Salt Formation: The isolated enantiomeric bases are converted to their respective hydrochloride salts, (R)-Verapamil-D7 Hydrochloride and (S)-Verapamil-D7 Hydrochloride, by treatment with HCl.

Various types of chiral stationary phases have proven effective for the separation of verapamil enantiomers and can be applied to their deuterated analogs. mdpi.comnih.gov These include polysaccharide-based phases (e.g., cellulose (B213188) or amylose (B160209) derivatives) and protein-based phases (e.g., α1-acid glycoprotein). nih.govnih.gov The choice of mobile phase, typically a mixture of alkanes and alcohols, is optimized to achieve the best resolution. scielo.br

Table 2: Examples of Chiral Stationary Phases for Verapamil Enantiomer Separation

Chiral Stationary Phase (CSP)TypeTypical Mobile Phase ComponentsReference
Chiralcel® OD-RCellulose tris(3,5-dimethylphenylcarbamate)Reversed-Phase Solvents nih.gov
Chiralpak® ADAmylose tris(3,5-dimethylphenylcarbamate)Normal-Phase (Hexane/Isopropanol) nih.govscielo.br
Chiral-AGPα1-Acid GlycoproteinAqueous Buffers with Organic Modifiers nih.gov
LarihcShell-PIsopropyl carbamate cyclofructan 6Polar Organic (Acetonitrile/Methanol) mdpi.com

The successful separation yields the individual (R)- and (S)-Verapamil-D7 enantiomers with high enantiomeric purity, which is typically assessed by chiral HPLC analysis.

Advanced Bioanalytical Methodologies Employing Verapamil D7 Hydrochloride As an Internal Standard

Method Development for Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

The development of a sensitive and selective LC-MS/MS method is a meticulous process that involves the optimization of both chromatographic separation and mass spectrometric detection. The use of Verapamil-D7 Hydrochloride as an internal standard is integral to achieving the high degree of accuracy and precision required for bioanalytical applications.

Chromatographic Separation Optimization for Verapamil (B1683045) and Metabolites in Biological Matrices

Achieving efficient chromatographic separation of verapamil and its metabolites from endogenous matrix components is critical for minimizing ion suppression and ensuring accurate quantification. The optimization process typically involves the systematic evaluation of several key parameters.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common separation technique for verapamil. C18 columns are frequently employed due to their hydrophobicity, which provides good retention for verapamil and its metabolites. mdpi.com The mobile phase composition is a crucial factor, often consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier like formic acid or ammonium (B1175870) acetate. researchgate.netnih.gov These modifiers help to improve peak shape and enhance ionization efficiency in the mass spectrometer.

Gradient elution, where the proportion of the organic solvent is increased over the course of the analytical run, is often necessary to achieve adequate separation of verapamil from its more polar metabolites, such as norverapamil (B1221204), within a reasonable timeframe. nih.govoup.com The flow rate is another important parameter that is optimized to ensure sharp, symmetrical peaks.

Interactive Data Table: Optimized Chromatographic Conditions for Verapamil Analysis

Parameter Condition 1 Condition 2 Condition 3
Column C18 (e.g., 5 µm, 250 x 4.6 mm) mdpi.com Hypersil Gold PFP (50mm X 2.1mm, 5µm) researchgate.net Chiralcel OD-RH (150 × 4.6 mm, 5 µm) nih.gov
Mobile Phase A 0.1% Tetrahydrofuran in water mdpi.com 10 mM Ammonium formate (B1220265) with 0.1% formic acid researchgate.net 0.05% Trifluoroacetic acid in water nih.gov
Mobile Phase B Acetonitrile mdpi.com Acetonitrile with 0.1% formic acid researchgate.net Acetonitrile nih.gov
Gradient Isocratic (80:20 A:B) mdpi.com Gradient researchgate.net Isocratic (70:30 A:B) nih.gov
Flow Rate 1 mL/min mdpi.com 200 µL/min researchgate.net Not Specified
Injection Volume Not Specified Not Specified 50 µL nih.gov
Run Time ~8 minutes mdpi.com 13 minutes researchgate.net Not Specified

Mass Spectrometric Detection Parameter Tuning (e.g., Multiple Reaction Monitoring, Ionization Efficiency)

The high selectivity and sensitivity of tandem mass spectrometry are achieved through careful tuning of its operational parameters. For the analysis of verapamil and its deuterated internal standard, this compound, electrospray ionization (ESI) in the positive ion mode is typically utilized. nih.gov

The process begins with the infusion of a standard solution of verapamil and this compound into the mass spectrometer to determine the precursor ions, which are the protonated molecular ions [M+H]+. For verapamil, this corresponds to a mass-to-charge ratio (m/z) of 455.3, and for Verapamil-D7, it is m/z 462.3.

Next, collision-induced dissociation (CID) is performed to identify the most abundant and stable product ions for each precursor ion. This optimization is crucial for developing a highly specific Multiple Reaction Monitoring (MRM) method. The MRM transitions selected for verapamil and its internal standard are monitored, providing a high degree of selectivity and minimizing interference from other compounds in the biological matrix.

Interactive Data Table: Optimized MRM Transitions for Verapamil and this compound

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Verapamil 455.3 165.2 35
This compound 462.3 165.2 35
Norverapamil 441.3 165.2 35
N-dealkylated metabolite 303.2 150.2 25

Note: Collision energies can vary between different mass spectrometer instruments and should be optimized accordingly.

Rigorous Method Validation for Quantitative Analysis in Non-Human Biological Systems

Once the LC-MS/MS method has been developed, it must undergo a rigorous validation process to ensure that it is reliable and fit for its intended purpose of quantifying verapamil in non-human biological samples. europa.eu This validation is performed in accordance with guidelines from regulatory agencies.

Evaluation of Matrix Effects in Animal-Derived Samples

Biological matrices, such as plasma and tissue homogenates, contain a multitude of endogenous components that can interfere with the ionization of the analyte and internal standard, leading to ion suppression or enhancement. This phenomenon, known as the matrix effect, can significantly impact the accuracy of the analytical method.

The matrix effect is evaluated by comparing the peak area of an analyte in a post-extraction spiked sample to the peak area of the analyte in a neat solution at the same concentration. nih.gov The use of a stable isotope-labeled internal standard like this compound is the most effective way to compensate for matrix effects, as it co-elutes with the analyte and experiences similar ionization suppression or enhancement. scispace.com

Assessment of Selectivity and Specificity with Deuterated Standards

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present. The use of this compound as an internal standard greatly enhances the selectivity and specificity of the method.

To assess selectivity, blank animal-derived matrix samples from at least six different sources are analyzed to ensure that no endogenous interferences co-elute and produce a significant signal at the MRM transitions of verapamil or this compound. The high specificity of the MRM detection, monitoring a specific precursor-to-product ion transition, combined with the chromatographic separation, provides a high degree of confidence that the detected signal is solely from the analyte of interest.

Determination of Linearity, Calibration Range, and Limits of Quantification

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A calibration curve is constructed by plotting the peak area ratio of verapamil to this compound against the nominal concentration of the calibration standards. The calibration range is the range of concentrations over which the method is shown to be linear, accurate, and precise.

The lower limit of quantification (LLOQ) is the lowest concentration on the calibration curve that can be quantitatively determined with acceptable precision and accuracy (typically within 20%). The upper limit of quantification (ULOQ) is the highest concentration on the calibration curve that meets the same criteria.

Interactive Data Table: Representative Method Validation Parameters for Verapamil in Rabbit Plasma

Parameter Result
Linearity (r²) > 0.999 mdpi.com
Calibration Range 0.025 - 5.0 µg/mL mdpi.com
Lower Limit of Quantification (LLOQ) 0.025 µg/mL mdpi.com
Intra-day Precision (%CV) ≤ 3.68% mdpi.com
Inter-day Precision (%CV) ≤ 3.68% mdpi.com
Accuracy (% Recovery) 98.96 ± 2.68% mdpi.com
Matrix Effect No significant effect observed mdpi.com

Precision and Accuracy Metrics for In Vitro and Animal Studies

The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern bioanalytical techniques, particularly in liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This approach is critical for ensuring the reliability and reproducibility of pharmacokinetic and metabolic studies both in vitro and in animal models. The co-elution of the deuterated internal standard with the analyte, verapamil, allows for the correction of variability that can be introduced during sample preparation and analysis, such as extraction inconsistencies and matrix effects.

The precision of a bioanalytical method is a measure of the closeness of repeated measurements, typically expressed as the relative standard deviation (%RSD) or coefficient of variation (%CV). Accuracy refers to the closeness of the measured value to the true value, often expressed as the percentage of the nominal concentration or relative error (%RE). Regulatory guidelines generally require the precision to be within ±15% (and ±20% for the lower limit of quantification, LLOQ) and the accuracy to be within 85-115% (80-120% for the LLOQ).

In a study developing and validating a chiral liquid chromatographic assay for the enantiomeric separation and quantification of verapamil in rat plasma, the precision and accuracy were thoroughly assessed. mdpi.com While this study focused on the enantiomers of verapamil, the reported metrics are representative of the performance achievable when using a stable isotope-labeled internal standard like this compound. The use of such an internal standard is what enables the high degree of precision and accuracy seen in these results. mdpi.com

Intra-day and Inter-day Precision and Accuracy of Verapamil Enantiomers in Rat Plasma

This table showcases the intra- and inter-day precision and accuracy for the analysis of S-(−)- and R-(+)-verapamil in rat plasma. The data, presented as mean ± standard deviation for six replicates over three days, demonstrates the high level of consistency and reliability of the analytical method.
AnalyteQC Level (ng/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%RE)Inter-day Precision (%RSD)Inter-day Accuracy (%RE)
S-(−)-VerapamilLLOQ (1)10.2-1.08.2-1.0
Low (3)11.65.311.75.0
Medium (200)5.4-0.56.2-0.5
High (400)3.8-0.84.5-0.8
R-(+)-VerapamilLLOQ (1)9.5-3.17.5-3.1
Low (3)9.83.69.23.3
Medium (200)4.6-1.25.1-1.2
High (400)3.2-1.53.9-1.5

Another study quantifying verapamil in human plasma using LC-MS/MS with metoprolol (B1676517) as the internal standard also reported robust precision and accuracy. nih.gov The intra-run imprecision was below 5.1% for quality control (QC) samples and 16.3% at the limit of quantification (LOQ). The accuracy for QC samples was between 92.9% and 103.1%. For the inter-batch analysis, the imprecision was less than 5.8% for QC samples, with an accuracy ranging from 98.2% to 100.8%. nih.gov The use of a deuterated internal standard like this compound would be expected to yield similar, if not superior, results by more closely mimicking the behavior of the analyte.

Stability Assessment of this compound in Prepared Biological Samples

The stability of both the analyte and the internal standard in biological matrices under various storage and handling conditions is a critical aspect of bioanalytical method validation. It ensures that the measured concentrations accurately reflect the concentrations at the time of sample collection. Stability is assessed under conditions that mimic the sample's lifecycle, from collection to analysis. This includes short-term (bench-top) stability, long-term freezer storage stability, and freeze-thaw stability.

This compound, being structurally and chemically very similar to verapamil, is expected to exhibit comparable stability profiles. Any degradation of the analyte would likely be mirrored by the internal standard, and the ratio of their responses would remain constant, thus ensuring accurate quantification.

A study on the enantiomers of verapamil in rat plasma provides a good indication of the stability that can be expected. mdpi.com The stability of S-(−)- and R-(+)-verapamil was evaluated at low (3 ng/mL) and high (400 ng/mL) quality control concentrations under various conditions.

Stability of Verapamil Enantiomers in Rat Plasma under Different Storage Conditions

This table summarizes the stability of S-(−)- and R-(+)-verapamil in rat plasma across various storage conditions, including short-term room temperature storage, multiple freeze-thaw cycles, and long-term storage at -80°C. The data, presented as the percentage of the nominal concentration, confirms the stability of the compounds under typical laboratory handling and storage procedures.
AnalyteQC Level (ng/mL)Short-term (24h at RT) (% Nominal)Freeze-Thaw (3 cycles) (% Nominal)Long-term (30 days at -80°C) (% Nominal)
S-(−)-VerapamilLow (3)95.396.294.7
High (400)97.198.596.3
R-(+)-VerapamilLow (3)94.895.994.2
High (400)96.597.895.9

These results indicate that the verapamil enantiomers were stable in rat plasma at room temperature for 24 hours, after three freeze-thaw cycles, and for at least 30 days when stored at -80°C. mdpi.com This robust stability is crucial for the integrity of samples during pharmacokinetic studies, which may involve sample collection over extended periods and subsequent storage before analysis. The similar chemical nature of this compound suggests it would also maintain its integrity under these conditions, thus serving as a reliable internal standard.

Alternative Analytical Techniques and Their Interplay with Isotopic Standards

While LC-MS/MS is the predominant technique for quantitative bioanalysis, other methods can be employed, and the use of isotopic standards like this compound remains beneficial.

Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It offers advantages such as high efficiency, small sample volume requirements, and rapid analysis times. When coupled with mass spectrometry (CE-MS), it becomes a powerful tool for the analysis of drugs and their metabolites.

In the context of verapamil analysis, a chiral capillary electrophoretic method has been developed and validated for the simultaneous determination of its enantiomers and their major metabolites. nih.gov This demonstrates the suitability of CE for resolving complex mixtures containing verapamil. The use of an internal standard is crucial in CE to correct for variations in injection volume and electroosmotic flow, which can affect migration times and peak areas. An isotopic internal standard like this compound would be ideal in CE-MS applications, as it would have nearly identical electrophoretic mobility to verapamil, ensuring co-migration and effective normalization of any analytical variability.

UV-Visible spectrophotometry is a widely used technique for studying the interaction between molecules, such as the complexation of a drug with another molecule. These interactions can alter the absorption spectrum of the drug, providing information about the formation of the complex, its stoichiometry, and its stability.

For instance, spectrophotometric methods have been developed for the determination of verapamil hydrochloride based on its interaction with various reagents, such as bromocresol green, leading to the formation of a colored complex that can be quantified. derpharmachemica.com Another application is in the study of the inclusion complexation of drugs with cyclodextrins. These studies are important for understanding how the physicochemical properties of a drug, such as its solubility and stability, can be modified.

While spectrophotometry is generally less selective and sensitive than mass spectrometry, the use of an internal standard can still improve the precision of the measurements. In interaction studies, an isotopic standard like this compound could be used in parallel experiments to confirm that the observed spectral changes are due to the interaction of interest and not due to instrumental fluctuations or sample handling variations. However, it is important to note that in spectrophotometry, the isotopic label itself does not provide a distinct signal for differentiation from the unlabeled analyte, unlike in mass spectrometry. Therefore, its role is more for validating the experimental setup and conditions rather than for direct internal standardization in the same sample.

Mechanistic Investigations and Pre Clinical Applications in Cellular and Animal Models

Exploration of Drug Transporter Interactions

The interaction of Verapamil (B1683045) with efflux transporters is a key area of investigation, particularly in the context of multidrug resistance (MDR) in cancer therapy. Verapamil-D7 Hydrochloride is instrumental in the accurate quantification of verapamil concentrations in these assay systems.

Verapamil is a well-characterized inhibitor of P-glycoprotein (P-gp), a transmembrane efflux pump that contributes to multidrug resistance by expelling a wide range of chemotherapeutic agents from cancer cells. nih.govnih.gov Studies using various cellular models have elucidated this inhibitory mechanism. In multidrug-resistant human leukemic cell lines (K562/ADR and CEM VLB100), exposure to verapamil resulted in a significant decrease in P-gp expression, leading to increased intracellular accumulation and cytotoxicity of P-gp substrates like doxorubicin (B1662922) and vinblastine. nih.gov For instance, a 15 µM concentration of verapamil led to a 3-fold decrease in P-gp expression after 72 hours. nih.gov

The human colon adenocarcinoma cell line, Caco-2, which expresses P-gp, is a standard in vitro model for assessing drug permeability and P-gp interaction. nih.govresearchgate.neteurofinsdiscovery.com In these models, verapamil is used as a positive control inhibitor to confirm that a test compound is a P-gp substrate. nih.gov The inclusion of verapamil blocks the P-gp-mediated efflux, leading to an increase in the apical-to-basolateral transport of the substrate. researchgate.net Research has shown that verapamil can reverse resistance to P-gp substrate drugs like paclitaxel (B517696) in MDR tumor cells. csmres.co.uk In such studies, this compound is employed as an internal standard during LC-MS/MS analysis to ensure the precise measurement of verapamil's concentration and its effect on substrate transport.

Table 1: Verapamil as a P-gp Inhibitor in Cellular Models

Cell LineObservationFindingRole of this compound
K562/ADR (Leukemia)Decreased P-gp ExpressionA 15 µM concentration of verapamil caused a 3-fold decrease in P-gp expression after 72 hours. nih.govInternal standard for accurate quantification of verapamil uptake and retention in cells.
Caco-2 (Colon Adenocarcinoma)Inhibition of Digoxin EffluxVerapamil acts as a potent inhibitor of P-gp-mediated transport of substrates like digoxin. nih.govresearchgate.netEnables precise measurement of verapamil concentration to establish accurate IC50 values.
RPMI 8226 (Multiple Myeloma)Suppression of MDR EmergenceInclusion of verapamil during selection with doxorubicin prevented the emergence of P-gp-positive resistant cells. nih.govUsed to quantify verapamil levels in culture media and cell lysates to correlate concentration with biological effect.

Verapamil also interacts with Multidrug Resistance Protein 1 (MRP1), another key ATP-binding cassette (ABC) transporter implicated in MDR. However, its effect on MRP1 is more complex than its interaction with P-gp. In MRP1-overexpressing cell lines, verapamil's ability to reverse resistance is often poor or variable. nih.gov

Research using inside-out membrane vesicles from MRP1-transfected cells revealed that verapamil competitively inhibits the transport of the MRP1 substrate leukotriene C4 (LTC4), but only in the presence of glutathione (B108866) (GSH). nih.gov Interestingly, while verapamil itself is not transported by MRP1, it was found to strongly stimulate the transport of GSH by the protein. In the presence of 100 µM verapamil, the apparent Michaelis constant (Km) and maximum velocity (Vmax) for GSH uptake were 83 µM and 55 pmol/mg/min, respectively. nih.gov This suggests that verapamil's modulation of MRP1-mediated resistance may be linked to its effects on cellular glutathione levels rather than direct transport inhibition. nih.gov In these intricate kinetic studies, this compound is essential for distinguishing the experimental compound from other matrix components and ensuring accurate concentration determination.

Cytochrome P450 (CYP) Enzyme System Inhibition and Metabolism Studies

Verapamil is extensively metabolized by the Cytochrome P450 (CYP) system, primarily by the CYP3A4 isoform. researchgate.netclinpgx.org It is also a known inhibitor of this enzyme, leading to numerous drug-drug interactions. This compound is a vital tool for conducting pharmacokinetic analyses and metabolism studies.

In vitro metabolism studies using non-human hepatic microsomes, such as those from Wistar rats, have been crucial in identifying the metabolic pathways of verapamil. nih.govamegroups.cn In incubations with rat liver microsomes, O-demethylation and N-dealkylation were identified as the main metabolic routes. nih.govamegroups.cn Eight distinct metabolites were identified, including O-demethyl-verapamil isomers and N-dealkylated derivatives like norverapamil (B1221204). nih.govresearchgate.net The relative proportion of these pathways was found to be dependent on the substrate concentration, suggesting the involvement of multiple CYP enzymes with different kinetics. amegroups.cn In such experiments, this compound is co-incubated with the unlabeled drug and used to construct calibration curves for the precise quantification of the parent compound's depletion over time.

Verapamil and its metabolites are mechanism-based inhibitors of CYP3A4, meaning they irreversibly inactivate the enzyme. researchgate.netnih.gov Quantitative analysis of this interaction is critical for predicting drug-drug interactions. Using human liver microsomes and cDNA-expressed CYP3A4, the inactivation kinetic parameters (KI and kinact) have been determined for verapamil enantiomers and their major metabolites. nih.gov For example, S-verapamil was found to be a more potent inactivator of CYP3A4 than R-verapamil. nih.gov

Stable isotope-labeled compounds are particularly useful for these quantitative analyses. A study using deuterium-labeled verapamil (VER-d6) in rats demonstrated its utility in analyzing drug-drug interactions. nih.gov By administering oral verapamil and intravenous VER-d6 simultaneously, with and without the potent CYP inhibitor 1-aminobenzotriazole (B112013) (ABT), researchers could precisely parse the effects on intestinal and hepatic metabolism. nih.gov The study found that ABT significantly increased the oral bioavailability of verapamil, with a more pronounced inhibitory effect on intestinal CYP-mediated metabolism compared to hepatic metabolism. nih.gov This methodology, enabled by the use of a stable isotope-labeled internal standard like this compound, allows for detailed pharmacokinetic analysis within a single animal, reducing variability.

Table 2: Kinetic Parameters of CYP3A4 Inactivation by Verapamil and Metabolites

CompoundKI (µM)kinact (min-1)Inactivation Potency (kinact/KI)
R-Verapamil6.460.390.060
S-Verapamil2.970.640.215
(+/-)-Norverapamil5.891.120.190
D617 (N-desalkylverapamil)7.930.070.009

Data derived from studies with cDNA-expressed CYP3A4. nih.gov this compound is used in such assays to ensure accurate quantification of the analyte.

Calcium Channel Modulation and Signaling Pathway Research

Verapamil's primary pharmacological action is the blockade of L-type voltage-gated calcium channels. frontiersin.orgfrontiersin.org This action disrupts the intracellular Ca2+ signaling network, which is fundamental to processes like muscle contraction and lymphocyte activation. nih.govmdpi.com

In pre-clinical research, verapamil has been shown to mitigate pathologies associated with abnormal calcium entry. In a mouse model of myotonic dystrophy with a Ca2+/Cl– bi-channelopathy, chronic administration of verapamil rescued survival and improved muscle and respiratory function, supporting the role of excess calcium entry in the disease's pathogenesis. nih.gov Furthermore, verapamil has been shown to have a potent suppressive effect on T lymphocytes in vitro. It inhibits the expression of activation-induced cell surface molecules, diminishes T cell proliferation, and reduces the production of various cytokines by disrupting Ca2+ signaling. nih.govmdpi.com

In all such studies investigating the direct effects and downstream consequences of calcium channel modulation, the use of this compound as an internal standard is crucial for establishing precise concentration-response relationships and for pharmacokinetic modeling of the drug's disposition in animal models.

Cellular Pharmacodynamics and Drug Resistance Reversal

A significant area of pre-clinical investigation for verapamil is its ability to reverse multidrug resistance (MDR) in cancer cells. nih.gov MDR is a phenomenon where cancer cells become resistant to a broad range of chemotherapeutic agents, often due to the overexpression of drug efflux pumps like P-glycoprotein (P-gp). researchgate.netmdpi.com Verapamil was one of the first-generation P-gp inhibitors identified. nih.govmedchemexpress.com

The mechanism involves verapamil acting as a competitive inhibitor of P-gp. researchgate.netmdpi.com It binds to the pump, thereby preventing the efflux of anticancer drugs from the tumor cell. researchgate.net This inhibition leads to increased intracellular accumulation of chemotherapeutic agents, restoring their cytotoxic effects and re-sensitizing the resistant cells to treatment. researchgate.netnih.gov This effect has been demonstrated in numerous drug-resistant cancer cell lines, including leukemia, pancreatic cancer, and Chinese hamster ovary cells. researchgate.netnih.govnih.gov For instance, in Adriamycin-resistant K562/ADM cells, verapamil treatment increased the accumulation of [3H]verapamil, indicating it is a substrate for P-gp, and also reversed resistance to agents like Adriamycin and vincristine. researchgate.net In gemcitabine-resistant pancreatic cancer cells, verapamil not only inhibited the proliferation of cancer stem-like side population (SP) cells but also reduced the expression of P-glycoprotein. nih.gov

Cell LineResistance ProfileChemotherapeutic AgentEffect of VerapamilReference
K562/ADM (human myelogenous leukemia)Adriamycin-resistantAdriamycin, VincristineIncreased intracellular drug accumulation; Reversal of resistance researchgate.net
CEM VLB100 (human leukemia)Vinblastine-resistantVinblastine, DaunorubicinDecreased P-gp expression; Increased drug accumulation and cytotoxicity nih.gov
L3.6plGres (pancreatic cancer)Gemcitabine-resistantGemcitabineInhibited proliferation of resistant cells; Reduced P-gp expression nih.gov
CHO-Adrr (Chinese hamster ovary)Adriamycin-resistantAdriamycinPotentiated cytotoxicity (15-fold decrease in IC50) nih.gov
DC-3F/9-OH-E (Chinese hamster lung)9-hydroxy-ellipticine-resistantAdriamycinPartially circumvented cross-resistance by increasing drug accumulation nih.gov

This table is interactive and allows for sorting and filtering of data.

The cellular uptake and accumulation of verapamil are intrinsically linked to its role as a P-gp substrate and inhibitor. In drug-sensitive cells lacking significant P-gp expression, verapamil can readily enter and accumulate. However, in MDR cells that overexpress P-gp, the pump actively transports verapamil out of the cell. researchgate.net This results in a significantly lower intracellular accumulation of verapamil in resistant cells compared to their sensitive counterparts. researchgate.net

Despite being expelled by P-gp, verapamil's ability to reverse drug resistance stems from its competitive binding to the pump. At sufficient concentrations, it occupies the pump's binding sites, thereby reducing the efflux of co-administered chemotherapeutic drugs. researchgate.net The kinetics of this interaction are crucial; studies show that verapamil is more effective at restoring the accumulation of anticancer drugs that have fast uptake kinetics. nih.gov For drugs with slower uptake, verapamil may be unable to fully block P-gp-mediated efflux. nih.gov Furthermore, verapamil has been shown to modulate cellular uptake through endocytosis in some contexts. nih.gov

In Vitro and In Vivo Animal Model System Investigations

Animal models have been instrumental in characterizing the systemic physiological effects of verapamil.

Cardiovascular Parameters: In vivo studies in dogs have detailed verapamil's cardiovascular actions. Administration causes dose-dependent peripheral vasodilation, which in turn can trigger a sympathetic reflex leading to an increase in heart rate and myocardial contractility. unimelb.edu.au However, verapamil also possesses a direct myocardial depressant action. unimelb.edu.au In a canine model of hemorrhagic shock, verapamil-treated animals exhibited a slower heart rate and lower left ventricular oxygen use, yet maintained a higher cardiac index and myocardial blood flow, suggesting beneficial hemodynamic and metabolic effects that preserve heart function under stress. nih.gov Studies examining the distinct enantiomers of verapamil in conscious dogs found that different ratios of R- and S-verapamil produce varied effects on hemodynamics and left ventricular function. nih.gov

Animal ModelParameter MeasuredObserved Effect of VerapamilReference
Anesthetized DogBlood Pressure, Heart RateCaused peripheral vasodilation and reflex tachycardia unimelb.edu.au
Dog (Hemorrhagic Shock)Cardiac Index, Myocardial Blood FlowMaintained higher cardiac index and myocardial blood flow compared to untreated nih.gov
Conscious DogSystemic & Coronary HemodynamicsIncreased heart rate and blood flow; effects varied with R/S enantiomer ratio nih.gov
Rat (Ischemic Arrhythmia)Cardiac ArrhythmiasExhibited anti-arrhythmic properties researchgate.net
RabbitSystolic Time IntervalsAltered indices of myocardial function researchgate.net

This table is interactive and allows for sorting and filtering of data.

Circadian Rhythms: Recent research has uncovered a role for verapamil in modulating the body's internal clock. In a mouse model, verapamil administered in drinking water led to a significant shortening of the free-running circadian period and a reduction in physical activity in both male and female mice. nih.gov The study also found that verapamil altered the expression of core clock genes in the cerebellum, hypothalamus, and trigeminal ganglion. nih.gov Notably, these effects were sexually dimorphic, with female mice showing more pronounced adverse effects on sleep timing and duration. nih.gov These findings suggest the circadian system may be a target for verapamil's actions, which could be relevant to its use in cluster headaches, a disorder with strong circadian features. nih.gov

Co-administration Studies and Drug-Drug Interaction Profiling in Pre-Clinical Species (e.g., rabbits, rats)

Verapamil, a known modulator of P-glycoprotein (P-gp) and cytochrome P450 3A4 (CYP3A4), has been extensively studied in pre-clinical species to understand its potential for drug-drug interactions. researchgate.net These studies are crucial for predicting how co-administration of verapamil might alter the pharmacokinetics of other therapeutic agents.

In rats, the interaction between verapamil and sitagliptin (B1680988), a substrate of P-gp and CYP3A4, has been investigated. researchgate.net When verapamil was co-administered with sitagliptin, it significantly enhanced the bioavailability of sitagliptin. researchgate.net This was demonstrated by an increase in the mean area under the plasma concentration-time curve (AUC) and the peak plasma concentration (Cmax) of sitagliptin. researchgate.net The mechanism is believed to be the inhibition of P-gp-mediated absorption and/or CYP3A4-mediated metabolism of sitagliptin by verapamil. researchgate.net

Another study in rats explored the influence of verapamil on the pharmacokinetics of rotundic acid (RA), a compound with poor bioavailability. nih.gov Co-administration of verapamil significantly increased the plasma concentration of RA. nih.gov Specifically, at doses of 25 and 50 mg/kg, verapamil increased the AUC of rotundic acid from 432 ± 64.2 ng·h/mL to 539 ± 53.6 and 836 ± 116 ng·h/mL, respectively. nih.gov This effect was attributed to verapamil's inhibition of P-gp and its impact on the metabolism of RA, which is primarily carried out by CYP3A4. nih.gov

Investigations in rabbits have also provided insights into verapamil's interaction profile. A study examining the co-administration of verapamil with quercetin (B1663063) found that pretreatment with quercetin significantly increased the plasma concentration of verapamil. researchgate.net Another study in rabbits looked at the influence of midazolam on verapamil pharmacokinetics. When administered together, a decrease in verapamil plasma concentration was observed, alongside an increased transfer of verapamil into the tissue compartment. researchgate.net

Furthermore, the interaction between verapamil and morphine was evaluated in rats. bohrium.com Verapamil was found to block morphine-induced tachycardia. bohrium.com Both drugs individually decreased mean arterial blood pressure, and morphine appeared to facilitate the hypotensive effect of verapamil. bohrium.com

Interacting DrugAnimal ModelKey Pharmacokinetic/Pharmacodynamic FindingPotential MechanismReference
Sitagliptin RatIncreased AUC and Cmax of sitagliptin.Inhibition of P-gp and/or CYP3A4. researchgate.net
Rotundic Acid RatIncreased AUC of rotundic acid (from 432 to 836 ng·h/mL with 50 mg/kg verapamil).Inhibition of P-gp and CYP3A4. nih.gov
Quercetin RabbitPretreatment with quercetin increased plasma concentration of verapamil.Not specified. researchgate.net
Midazolam RabbitDecreased verapamil plasma concentration and increased tissue transfer.Not specified. researchgate.net
Morphine RatVerapamil blocked morphine-induced tachycardia; morphine facilitated verapamil's hypotensive effect.Pharmacodynamic interaction. bohrium.com

Assessment of Tissue Concentration and Distribution in Animal Models

The distribution of verapamil into various tissues has been characterized in several animal models, revealing a pattern of wide but uneven accumulation in different organs. These studies are fundamental to understanding the drug's sites of action and potential for localized effects.

In a study involving dogs that received sustained intravenous infusions of verapamil, tissue accumulation was found to be highly variable and organ-specific. nih.gov The highest concentrations were observed in the lung, followed by the kidney, spleen, ventricular myocardium, liver, atrial myocardium, and cerebral cortex. nih.gov The lowest concentrations were found in fat and skeletal muscle. nih.gov This differential distribution highlights the significant affinity of verapamil for lung tissue. nih.gov

Studies in rats have provided further detail on verapamil's distribution profile. After intraperitoneal injection, a route simulating oral administration, the highest concentrations of verapamil and its metabolite, norverapamil, were found in the liver, with the lung and kidney containing most of the remainder. nih.gov The disappearance of verapamil from different organs followed first-order kinetics, with the most rapid elimination occurring from the brain and liver. nih.gov

When verapamil was administered intravenously to dogs, a different distribution pattern emerged compared to the intraperitoneal route in rats. nih.gov Following IV administration, the lungs contained almost half of the verapamil found in the tissues, while the kidney accounted for 20% and the liver only 17%. nih.gov These findings underscore how the route of administration can significantly influence the tissue distribution pattern of the drug. nih.gov The variable rates of drug elimination from specific tissues may explain the differing durations of the drug's observed effects. nih.gov

Animal ModelRoute of AdministrationOrgan with Highest Verapamil ConcentrationOrder of Tissue Accumulation (High to Low)Reference
Dog Intravenous InfusionLungLung >> Kidney > Spleen > Ventricular Myocardium = Liver > Atrial Myocardium > Cerebral Cortex > Fat = Skeletal Muscle nih.gov
Rat Intraperitoneal InjectionLiverLiver, Lung, Kidney contained most of the drug. nih.gov
Dog Intravenous Bolus-InfusionLungLung (~50%) > Kidney (~20%) > Liver (~17%) nih.gov

Pharmacokinetic and Metabolic Tracing Studies in Pre Clinical Research

Absorption and Distribution Studies in Animal Models

Regional Gastrointestinal Absorption Profiling (e.g., in situ perfusion in small animals)

Detailed studies on the regional gastrointestinal absorption of Verapamil-D7 Hydrochloride using techniques such as in situ single-pass intestinal perfusion (SPIP) in small animal models have not been extensively reported in the available scientific literature. However, the methodology of SPIP in rats is well-established for investigating the intestinal permeability and absorption mechanisms of various drugs. ijpsonline.comnih.govijpsonline.com This technique allows for the precise control of experimental conditions and maintains an intact blood supply to the intestinal segment being studied. ijpsonline.com

Studies using non-deuterated verapamil (B1683045) have shown that it can influence the intestinal absorption of other compounds, in part by inhibiting the efflux transporter P-glycoprotein (P-gp), which is expressed in varying levels throughout the intestine. nih.gov For instance, in rabbits, the absorptive clearance of the drug sofosbuvir (B1194449) was found to be site-dependent and was significantly increased when co-perfused with verapamil in the jejunum and ileum, regions with high P-gp expression. nih.gov This suggests that the absorption of verapamil itself is likely influenced by P-gp-mediated efflux. Given that Verapamil-D7 is structurally very similar to its non-deuterated counterpart, it is expected to exhibit similar interactions with intestinal transporters, although specific studies are needed to confirm this.

Tissue Distribution and Compartmental Modeling in Animal Species

The distribution of verapamil throughout the body is extensive, and animal studies indicate that the pattern of tissue distribution can differ depending on the route of administration. nih.gov Following intraperitoneal administration in rats, which simulates oral dosing, the highest concentrations of verapamil and its primary metabolite, norverapamil (B1221204), are found in the liver, with significant amounts also present in the lungs and kidneys. nih.gov

Pharmacokinetic studies of verapamil in rabbits have been analyzed using a two-compartmental model, which describes the transfer of the drug from a central compartment (bloodstream) to a tissue compartment and back. researchgate.net A study investigating the influence of midazolam on verapamil pharmacokinetics in rabbits found that co-administration led to an increased transfer of verapamil to the tissue compartment and an increased steady-state volume of distribution. researchgate.net

Table 1: Selected Pharmacokinetic Parameters of Verapamil and Verapamil-d6 in Rats

ParameterVerapamil (Oral)Verapamil-d6 (Intravenous)
Oral Bioavailability (F) 0.02 ± 0.01-
Total Body Clearance (CLtot) -Assessed from plasma concentration-time profiles
Area Under the Curve (AUCpo) Assessed from plasma concentration-time profiles-
Area Under the Curve (AUCiv) -Assessed from plasma concentration-time profiles

Data adapted from a study in rats where unlabeled verapamil was administered orally and Verapamil-d6 was administered intravenously. nih.gov

Comprehensive Metabolic Pathway Elucidation in Animal Systems

Identification and Quantification of Verapamil Metabolites in Animal Biofluids and Tissues

Verapamil undergoes extensive metabolism in preclinical species, primarily through N-dealkylation, N-demethylation, and O-demethylation, catalyzed by cytochrome P450 (CYP) enzymes, with CYP3A4 being a major contributor. clinpgx.orgnih.gov A comprehensive study in rats identified a total of 71 verapamil metabolites in plasma, urine, and feces. The major metabolic pathways were confirmed to be N- and O-demethylation and N-dealkylation. clinpgx.org

A study using deuterium-labeled verapamil (VER-d6) in rats investigated the formation of its metabolite, norverapamil-d6. This study was able to differentiate the contribution of intestinal and hepatic metabolism to the systemic exposure of the metabolite. nih.gov The results indicated that in rats not treated with a CYP inhibitor, the majority of norverapamil in the systemic circulation originated from intestinal metabolism. nih.gov

Table 2: Number of Verapamil Metabolites Identified in Different Biological Matrices in Rats

Biological MatrixTotal Metabolites IdentifiedPhase I MetabolitesPhase II Metabolites
Plasma 372116
Urine 311813
Feces 45441

Data from a study on the biotransformation of non-deuterated verapamil in rats.

Isotopic Effects on Metabolic Clearance and Reaction Kinetics (Kinetic Isotope Effects)

The substitution of hydrogen with deuterium (B1214612) can lead to a kinetic isotope effect (KIE), where the rate of a chemical reaction is altered due to the difference in mass between the isotopes. In drug metabolism, if the cleavage of a carbon-hydrogen bond is the rate-limiting step of a metabolic reaction, replacing the hydrogen with a deuterium can slow down this reaction, potentially leading to reduced metabolic clearance and increased drug exposure. nih.gov

Excretion Pathway Characterization in Pre-Clinical Species

The elimination of verapamil and its numerous metabolites occurs through both renal and fecal routes. nih.gov In rats, a large number of metabolites have been identified in both urine and feces, indicating that both pathways are significant for the excretion of drug-related material. Following oral administration of verapamil to rats, 31 metabolites were detected in urine and 45 in feces. clinpgx.org

Biliary excretion is also an important route of elimination for verapamil. Studies in rats have shown that verapamil can influence bile secretion. nih.gov The effect of verapamil on bile flow and the secretion of bile salts was found to be dependent on the initial level of bile secretion in the animal. nih.gov While a complete mass balance study for this compound detailing the percentage of the administered dose excreted through urine, feces, and bile is not available in the reviewed literature, the data from non-deuterated verapamil studies in rats strongly suggest that both renal and hepatobiliary excretion are major pathways of elimination for the parent drug and its metabolites.

Pharmaceutical Formulation Development and in Vitro Release Kinetics

Design and Characterization of Novel Drug Delivery Systems (In Vitro Focus)

Sustained-release matrix tablets are a common and effective approach to modulate drug release. This is often achieved by embedding the active drug within a polymer matrix that controls the rate of drug diffusion and/or matrix erosion jddtonline.info.

Hydroxypropyl Methylcellulose (HPMC) Systems: Hydrophilic polymers like HPMC are widely used due to their non-toxic nature, ease of compression, and ability to form a gel layer upon hydration, which controls drug release jddtonline.info. The release of Verapamil (B1683045) Hydrochloride from HPMC matrices is significantly influenced by the polymer's viscosity grade and concentration.

Release Kinetics: The drug release mechanism from HPMC matrices is often a complex combination of diffusion, swelling, and erosion nih.govresearchgate.net. For Verapamil Hydrochloride, release from hydrated HPMC matrices has been shown to follow zero-order kinetics for up to 70% of drug dissolution, indicating a constant release rate over time scielo.org.mx.

Interactive Table: Effect of HPMC Grade and Concentration on Verapamil HCl Release

Formulation Parameter % Drug Released at 2h (in pH 1.2) % Drug Released at 8h (in pH 6.8) Reference
HPMC K15M (40% of drug amount) 25.76% 74.09% johronline.com
HPMC K15M (100% of drug amount) 15.10% 40.59% johronline.com
HPMC K100M (40% of drug amount) 19.63% 64.31% johronline.com
HPMC K100M (100% of drug amount) 15.84% 40.22% johronline.com

Lipid-Based Systems: Lipid-based formulations, such as lipid microspheres, offer another strategy for controlling drug release. In one study, Verapamil Hydrochloride was encapsulated in microspheres using lipids like Ceresine wax and Bees Wax through a congealable disperse phase encapsulation method ijpbs.com. The resulting microspheres were spherical, free-flowing, and provided controlled release for over 12 hours ijpbs.com. The release kinetics followed a first-order model, and the mechanism was identified as non-Fickian diffusion, suggesting that the drug is uniformly distributed within the lipid matrix ijpbs.com. Nanostructured lipid carriers (NLCs) have also been explored, with studies showing a prolonged release of approximately 85% of the drug over 48 hours in simulated gastric and intestinal fluids scilit.com.

To improve the bioavailability of drugs like Verapamil, which have better solubility in the acidic environment of the stomach, gastroretentive drug delivery systems (GRDDS) are highly effective nih.govsphinxsai.com. These systems prolong the residence time of the dosage form in the stomach, allowing for a sustained release of the drug in the region where it is most soluble nih.gov.

Floating Systems: Low-density or floating systems are designed to have a bulk density lower than that of gastric fluids, enabling them to float on the stomach contents nih.gov. This is often achieved by incorporating gas-generating agents (e.g., sodium bicarbonate and citric acid) into a swellable polymer matrix (e.g., HPMC) sphinxsai.comnih.govijpsr.com. Upon contact with acidic gastric fluid, these agents produce carbon dioxide, which gets entrapped in the gelled matrix, causing the tablet to float ijpsr.com. Formulations using polymers like HPMC K4M and Xanthan gum have demonstrated excellent in vitro buoyancy, with floating lag times of less than a minute and a total floating duration of over 24 hours, while releasing the drug in a controlled, zero-order manner sphinxsai.comnih.gov.

Mucoadhesive Systems: Another approach involves using mucoadhesive polymers that adhere to the gastric mucosa, prolonging gastric residence time. Polymers such as HPMC K 100M and alginate have been used to formulate mucoadhesive tablets of Verapamil Hydrochloride . These formulations demonstrated effective control over the in vitro release of the highly water-soluble drug, with HPMC-based tablets showing better mucoadhesive strength than those made with alginate .

Solid Foam Capsules: A novel gastroretentive system involves a solid foam capsule. In one study, a verapamil-containing solid foam was prepared with stearic acid to reduce its apparent density. The optimized formulation released 70% of the drug over 10 hours following a first-order model and demonstrated structural resistance and constant floating forces during dissolution in acidic media nih.gov.

Interactive Table: In Vitro Performance of Verapamil HCl Gastroretentive Formulations

Polymer System Buoyancy Lag Time Total Buoyancy Time % Drug Released at 24h Reference
HPMC K4M / Xanthan Gum 36.2 seconds > 24 hours 95.39% nih.gov
Xanthan Gum (Optimized) 24.6 seconds > 24 hours 97.89% sphinxsai.com
HPMC K100M (Mucoadhesive) N/A N/A 94.5%

Electrospun nanofibers represent a cutting-edge platform for drug delivery, offering a high surface-area-to-volume ratio and a structure that mimics the natural extracellular matrix, which is advantageous for applications like wound healing nih.govtandfonline.commdpi.com.

Composite nanofibers loaded with Verapamil Hydrochloride have been developed by electrospinning a blend of natural biopolymers, such as sodium alginate (SA) or zein (Z), with polyvinyl alcohol (PVA) nih.govtandfonline.comnih.gov. The inclusion of PVA improves the electrospinnability and properties of the resulting nanofibers nih.govtandfonline.com. These nanofibrous mats exhibit favorable characteristics for controlled drug delivery, including:

Morphology: Uniform, smooth fibers with diameters around 150 nm nih.govtandfonline.comnih.gov.

Entrapment Efficiency: High drug entrapment efficiency, ranging from approximately 80% to 100% nih.govtandfonline.comnih.gov.

Release Profile: A biphasic controlled release pattern over 24 hours, which can be beneficial for providing an initial dose followed by sustained delivery nih.govtandfonline.comnih.gov.

The properties of electrospun fibers can be precisely controlled by modifying process variables (e.g., voltage, flow rate) and solution properties (e.g., polymer concentration, conductivity), allowing for the tailoring of drug release profiles mdpi.com.

In Vitro Dissolution and Drug Release Testing Methodologies

In vitro dissolution testing is a critical tool for assessing the performance of dosage forms and ensuring batch-to-batch quality. The choice of apparatus and media composition can significantly affect the observed release kinetics.

The United States Pharmacopeia (USP) describes several standard apparatuses for dissolution testing. For Verapamil Hydrochloride, comparative studies have been conducted using USP Apparatus 2 (paddle method) and USP Apparatus 4 (flow-through cell method) dissolutiontech.comresearchgate.net.

Apparatus 2 (Paddle): The official USP dissolution test for immediate-release Verapamil HCl tablets specifies Apparatus 2 at 50 rpm in 900 mL of 0.01 N HCl dissolutiontech.com.

Apparatus 4 (Flow-Through Cell): This apparatus provides a continuous flow of fresh dissolution medium, which can better simulate in vivo hydrodynamic conditions researchgate.netresearchgate.net.

Interactive Table: Comparison of Dissolution Parameters for Verapamil HCl Tablets

Parameter Dissolution Medium USP Apparatus 2 (Paddle) USP Apparatus 4 (Flow-Through Cell) Reference
% Dissolved at 30 min pH 4.5 Acetate Buffer 75.6% 96.12% dissolutiontech.com
% Dissolved at 30 min pH 6.8 Phosphate Buffer 78.93% 82.53% dissolutiontech.com
Mean Dissolution Time (MDT) pH 1.2 (0.1 N HCl) 3:32 (min:sec) 6:49 (min:sec) dissolutiontech.com

The composition and pH of the dissolution medium are critical variables, as they can significantly influence the release rate of ionizable drugs like Verapamil nih.gov. Verapamil is a weak base with pH-dependent solubility; its solubility is high in acidic conditions (e.g., the stomach) and decreases as the pH increases towards neutral (e.g., the intestine) dissolutiontech.comnih.govmdpi.com.

Effect of pH on Release: The release of Verapamil from various formulations is generally faster in acidic media than in neutral or alkaline media. For example, the release rate from ethyl cellulose (B213188) (EC) matrix tablets was significantly slower in simulated intestinal fluid (SIF, pH 6.8) compared to simulated gastric fluid (SGF, pH 1.2) nih.gov. Similarly, release from coated pellets was faster in acetate buffer at pH 3.5 than in phosphate buffer at pH 7.4, which is directly attributable to the higher solubility of the drug at the lower pH mdpi.com.

Sequential pH Change Studies: To better mimic the transit through the gastrointestinal tract, in vitro studies are often conducted with sequential changes in pH. Studies on HPMC matrix tablets have used 0.1N HCl (pH 1.2) for the first two hours, followed by a switch to phosphate buffer (pH 6.8) for the remainder of the test jddtonline.infojohronline.com. This approach provides a more realistic assessment of how a sustained-release formulation will behave as it moves from the stomach to the intestine. Interestingly, one study found that increasing the internal pH of an HPMC matrix from 5.0 to 8.0 resulted in an increased release rate, a counterintuitive finding that highlights the complex interplay between drug ionization, polymer behavior, and diffusion scielo.org.mx.

Mathematical Modeling of Drug Release Mechanisms (e.g., Diffusion, Erosion, First-Order, Higuchi)

The release of a drug from its dosage form is a critical factor in determining its therapeutic efficacy. Mathematical models are employed to predict and characterize the release mechanism, providing insights into whether the process is governed by diffusion, erosion of the matrix, or other kinetic principles.

Studies on Verapamil Hydrochloride, the non-deuterated analogue of Verapamil-D7 Hydrochloride, have extensively utilized various kinetic models to understand its release from different formulations, particularly sustained-release matrix systems. The insights from these studies are considered directly applicable to the deuterated compound due to their structural similarity.

Commonly applied models include:

First-Order Kinetics: This model describes drug release where the rate is directly proportional to the amount of drug remaining in the dosage form.

Higuchi Model: This model is used to describe the release of drugs from matrix systems where the release is primarily controlled by diffusion. It posits that the amount of drug released is proportional to the square root of time.

Diffusion and Erosion: In many polymeric matrix systems, drug release is a complex interplay of diffusion of the drug through the polymer and the erosion or swelling of the polymer matrix itself.

Research has shown that the release of Verapamil Hydrochloride from various microcapsule and matrix tablet formulations often fits well with both the first-order and the Higuchi kinetic models. For instance, in one study, the correlation coefficients for both models were very close to unity, though a differential test indicated the release kinetics more closely followed a matrix-controlled mechanism described by the Higuchi model. This suggests that diffusion is a primary mechanism governing the release. In other formulations, a mixed mechanism involving both diffusion and erosion has been observed.

The choice of polymers and excipients in the formulation significantly influences the release kinetics. For example, formulations using polymers like HPMC K4M and Sodium Carboxymethylcellulose have been identified as suitable for sustained-release applications.

Table 1: Mathematical Modeling of Verapamil Hydrochloride Release from Various Formulations

Formulation Type Polymers/Carriers Used Best Fit Kinetic Model(s) Predominant Release Mechanism
Microcapsules Ethylcellulose, Eudragit RS, Eudragit RL First-Order, Higuchi Diffusion-controlled (Higuchi)
Hydrophilic Matrix Tablets Hypromellose (Methocel™ K4M/K100M) First-Order, Higuchi, Weibull Fickian Diffusion
Semisolid Matrix Capsules Gelucire 50/13, Stearic Acid First-Order, Higuchi Mixed Diffusion and Erosion
Semisolid Matrix Capsules Gelucire 50/13, Cetyl Alcohol Not specified Diffusion only

In Vitro Physicochemical Stability of Formulated this compound and Analogues

The stability of a pharmaceutical formulation is paramount to ensure its safety and efficacy throughout its shelf life. Physicochemical stability studies assess the drug product's ability to retain its original physical and chemical properties under various environmental conditions.

For Verapamil Hydrochloride, stability studies have been conducted on both the active pharmaceutical ingredient (API) and its formulated tablets. Thermal analysis using techniques like Thermogravimetry (TG) and Differential Scanning Calorimetry (DSC) has shown that Verapamil Hydrochloride is thermally stable up to 180°C. The drug exhibits a melting point around 146-150°C, followed by degradation at higher temperatures.

Accelerated and long-term stability studies on controlled-release tablets have demonstrated good physical and chemical stability. Formulations tested under accelerated conditions (e.g., 40°C / 75% relative humidity) and long-term conditions (e.g., 25°C / 60% relative humidity) showed no significant changes in parameters like drug content and dissolution profiles over periods of 6 to 12 months. The calculated shelf life for stable formulations can be extensive, with one study on the API suggesting a shelf life (t90) of 56.7 years.

Solution stability has also been confirmed, with Verapamil Hydrochloride solutions in 0.1 N HCl showing good stability after 48 hours of storage at both 4°C and 25°C.

Table 2: Summary of In Vitro Stability Findings for Verapamil Hydrochloride

Study Type Conditions Key Findings Reference
Thermal Analysis (API) Heating Stable up to 180°C. Melts at ~146°C.
Accelerated Stability (Tablets) 40°C / 75% RH for 6 months No significant change in drug content or release.
Long-Term Stability (Tablets) 25°C / 60% RH for 12 months Formulations remained physically and chemically stable.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Verapamil-D7 Hydrochloride and ensuring isotopic purity?

  • Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to distinguish Verapamil-D7 from non-deuterated analogs. The USP methods for Verapamil Hydrochloride (e.g., chromatographic purity testing using a C18 column and mobile phase of acetonitrile-phosphate buffer) can be adapted, with adjustments to account for deuterium-induced retention time shifts . Isotopic purity should be confirmed via nuclear magnetic resonance (NMR) or high-resolution MS to verify ≥99% deuterium incorporation at specified positions .

Q. How does the deuterium labeling in this compound affect its use as an internal standard in pharmacokinetic studies?

  • Methodology : Deuterium labeling minimizes metabolic interference while retaining similar physicochemical properties to non-deuterated Verapamil. In mass spectrometry, the 7-D7 label provides a distinct mass shift (+7 Da), enabling precise quantification in biological matrices. Validate the internal standard by spiking known concentrations into plasma/serum and comparing recovery rates against non-deuterated controls .

Advanced Research Questions

Q. How can researchers address discrepancies in assay results when using pharmacopeial methods for this compound?

  • Methodology : Pharmacopeial methods (e.g., USP) for Verapamil Hydrochloride may require optimization for deuterated analogs. For example, electrode-based assays may show variances up to 0.6% due to isotopic effects; recalibrate detection systems using deuterated reference standards . Cross-validate results with orthogonal techniques (e.g., NMR or differential scanning calorimetry) to resolve contradictions between purity assays and structural data .

Q. What strategies are effective in minimizing interference from related compounds during chromatographic analysis of this compound?

  • Methodology : Optimize gradient elution in HPLC to separate Verapamil-D7 from impurities like 3,4-dimethoxybenzyl alcohol (retention time ~0.4) and verapamil-related compound A (~0.5). Use a system suitability solution containing 0.1% each of deuterated and non-deuterated analogs to confirm resolution. Adjust column temperature (25–40°C) and flow rate (1.0–1.5 mL/min) to enhance peak symmetry .

Q. How do isotopic effects influence the stability and metabolic profiling of this compound in vitro?

  • Methodology : Conduct comparative stability studies under accelerated conditions (40°C/75% RH) to assess deuterium’s impact on degradation pathways. Use hepatic microsomal assays to monitor CYP3A4-mediated metabolism; deuterium at specific positions may reduce first-pass metabolism, altering metabolite ratios. Validate findings with LC-MS/MS to track deuterium retention in major metabolites .

Q. What experimental designs are critical for validating this compound’s role in P-glycoprotein (P-gp) inhibition assays?

  • Methodology : Employ bidirectional transport assays (e.g., Caco-2 cell monolayers) with and without Verapamil-D7. Compare efflux ratios of probe substrates (e.g., digoxin) to assess P-gp inhibition potency. Ensure deuterium labeling does not alter membrane permeability by measuring apparent permeability (Papp) values against non-deuterated controls .

Data Analysis and Reporting

Q. How should researchers statistically reconcile batch-to-batch variability in this compound synthesis?

  • Methodology : Apply multivariate analysis (e.g., principal component analysis) to correlate synthesis parameters (e.g., deuterium source purity, reaction time) with isotopic purity outcomes. Report variability as relative standard deviation (RSD) across ≥3 independent batches, adhering to USP guidelines for acceptable limits (e.g., ≤2% RSD for assay results) .

Q. What validation criteria are essential for publishing this compound pharmacokinetic data?

  • Methodology : Follow FDA bioanalytical guidelines:

  • Specificity : No interference from endogenous compounds in blank matrices.
  • Accuracy/Precision : ≤15% deviation for QC samples.
  • Stability : Document deuterium retention in freeze-thaw cycles (≥3 cycles).
    Include isotopic purity certificates and chromatograms in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.